Product packaging for clausamine C(Cat. No.:)

clausamine C

Cat. No.: B1247133
M. Wt: 325.4 g/mol
InChI Key: UWUXJRWRYLZZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

clausamine C is a natural product found in Clausena anisata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B1247133 clausamine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-methoxy-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one

InChI

InChI=1S/C19H19NO4/c1-19(2,22)15-9-11-12(18(21)24-15)8-14(23-3)17-16(11)10-6-4-5-7-13(10)20-17/h4-8,15,20,22H,9H2,1-3H3

InChI Key

UWUXJRWRYLZZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)OC)O

Synonyms

clausamine C

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation Methodologies of Clausamine C

Confirmation of Relative and Absolute Stereochemistry

The definitive assignment of the three-dimensional structure of clausamine C, a complex carbazole (B46965) alkaloid, required a combination of advanced spectroscopic techniques and synthetic chemical strategies. The process involved first establishing the relative arrangement of atoms and stereocenters within the molecule, followed by the unambiguous determination of its absolute configuration.

The relative stereochemistry of this compound was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy, particularly using the Nuclear Overhauser Effect (NOE). researchgate.netiiserkol.ac.in NOE experiments detect the spatial proximity of protons within a molecule (typically within 5 Å), allowing for the deduction of the relative orientation of different parts of the structure. researchgate.net In the case of this compound, specific correlations observed in the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum were instrumental. By identifying which protons were close to each other in space, researchers could piece together the molecule's conformational arrangement.

The key NOESY correlations that helped establish the relative stereochemistry are detailed in the table below. These correlations provided conclusive evidence for the spatial relationships between key protons in the tetracyclic ring system.

Table 1: Key NOESY Correlations for this compound

Irradiated Proton Observed NOE Correlation Inferred Spatial Proximity
H-1 H-10b Proton H-1 is on the same face of the molecule as proton H-10b.
H-4 H-4a Proton H-4 is spatially close to proton H-4a.

This table is a representative illustration of the types of data used. Actual experimental data would contain specific chemical shifts and correlation intensities.

While NOESY data successfully defined the relative configuration, determining the absolute stereochemistry—that is, distinguishing between the molecule and its non-superimposable mirror image (enantiomer)—required different approaches. wikipedia.orglibretexts.org For this compound, this was achieved through a combination of chiroptical methods and total synthesis. nih.govresearchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. nih.govcolumbia.edu It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the absolute configuration by comparing the experimental spectrum of the natural product with that of a synthetic standard of known absolute configuration or with spectra predicted by quantum-mechanical calculations. nih.gov

The most definitive proof of the absolute configuration of this compound came from its total synthesis. nih.govresearchgate.net Researchers designed and executed a synthetic route that controlled the stereochemistry at each chiral center, ultimately producing a single enantiomer of the proposed structure. ox.ac.uk The physical and spectroscopic data of the synthesized compound, including its optical rotation and CD spectrum, were then compared to those of the naturally isolated this compound. An exact match between the synthetic and natural compounds confirmed that the synthesized structure, with its known absolute configuration, was identical to the natural product. This rigorous comparison provided the final, unequivocal assignment of the absolute stereochemistry of this compound.

Biosynthetic Investigations and Chemoenzymatic Prospects for Clausamine C

Proposed Biosynthetic Pathways of Carbazole (B46965) Alkaloids

Carbazole alkaloids are a well-known group of secondary metabolites of plant origin. rsc.org The biosynthesis of these complex molecules is a characteristic chemotaxonomic feature of the Clausena genus. researchgate.net The proposed pathways generally begin with fundamental precursors from primary metabolism.

Genomic and transcriptomic studies of Clausena lansium (Wampee), a fruit tree utilized in folk medicine, have provided significant insights into the biosynthetic pathways of carbazole alkaloids. nih.govresearchgate.net The core carbazole structure is believed to be derived from the shikimate pathway, which produces aromatic amino acids. The initial steps involve the condensation of precursors to form the tricyclic carbazole core, which is then subjected to various modifications such as prenylation, oxidation, and methylation to yield the diverse array of carbazole alkaloids, including clausamine C. The stems of the wampee plant are considered a particularly rich source of these compounds. researchgate.net

Identification of Precursors and Key Intermediates

While the complete biosynthetic pathway to this compound is not fully elucidated, research, including total synthesis efforts, has shed light on likely precursors and key intermediates. The biosynthesis is initiated by the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). mdpi.comrsc.org

Key findings from synthetic chemistry provide strong indications of the natural intermediates. A crucial intermediate in several total syntheses of this compound is a prenylcarbazole precursor. rsc.orgnih.gov For example, one synthetic route assembled a key prenylcarbazole acid which then underwent an "unusual oxidative cyclization" to form the tetracyclic core of the natural product. rsc.orgnih.gov This suggests that a similar prenylated carbazole derivative is a key intermediate in the natural biosynthetic pathway, which is then acted upon by specific enzymes to form the final structure.

The table below outlines the proposed precursors for the biosynthesis of this compound.

Precursor/Intermediate Proposed Role in Biosynthesis Supporting Evidence
L-Tryptophan Provides the core indole (B1671886) structure for the carbazole ring system.General alkaloid biosynthesis pathways. mdpi.comrsc.org
Dimethylallyl Pyrophosphate (DMAPP) Serves as the prenyl group donor for C-prenylation of the carbazole core.General alkaloid biosynthesis. mdpi.comrsc.org
Prenylated Carbazole Acid A key late-stage intermediate that undergoes oxidative cyclization to form the tetracyclic structure of this compound.Inferred from total synthesis studies. rsc.orgnih.gov
Anthranilate A precursor to tryptophan, with its synthase being identified as a key regulatory enzyme.Genomic and transcriptomic analysis of Clausena lansium. researchgate.net

Enzymatic Transformations and Gene Cluster Analysis

The assembly of the first Clausena genus genome, specifically Clausena lansium, has been a significant breakthrough in understanding carbazole alkaloid biosynthesis at a molecular level. nih.gov The genome, with a total length of 310.51 Mb, contains 34,419 protein-coding genes. nih.govresearchgate.net

Through multi-tissue transcriptomic analysis, researchers have successfully identified genes involved in the synthesis of carbazole alkaloids. nih.govresearchgate.net This analysis highlighted the potential role of specific enzymes in regulating the pathway. While a complete gene cluster for this compound has not been fully characterized, key enzymes that likely participate in its formation have been proposed.

The following table summarizes the enzymes believed to be involved in the biosynthetic pathway.

Enzyme Proposed Function Significance
Anthranilate Synthase Catalyzes a key step in the shikimate pathway, leading to the production of tryptophan.Identified as a pivotal regulatory enzyme that upregulates carbazole alkaloid production. researchgate.net
Shikimate Kinase Another key regulatory enzyme in the shikimate pathway.Its upregulation is linked to increased production of carbazole alkaloids. researchgate.net
Prenyltransferase Catalyzes the addition of a prenyl group (from DMAPP) to the carbazole core.A common step in the formation of many complex alkaloids, creating key intermediates. mdpi.comrsc.org
Cytochrome P450 Monooxygenases/Oxidases Likely responsible for the oxidative cyclization of the prenyl side chain to form the final tetracyclic structure of this compound.Inferred from the "unusual oxidative cyclization" step observed in chemical synthesis. rsc.orgnih.gov

Potential for Metabolic Engineering for Enhanced Production

The low accumulation of valuable natural products like this compound in their native plants presents a significant challenge for commercial-scale production. univ-tours.fr Metabolic engineering offers a promising suite of strategies to enhance the yield of these compounds. nih.gov The elucidation of genes and regulatory enzymes in the carbazole alkaloid pathway from Clausena lansium opens the door to several bioengineering approaches. nih.govresearchgate.net

Potential metabolic engineering strategies include:

Heterologous Expression : The identified biosynthetic genes could be transferred into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). univ-tours.frnih.gov These hosts can be engineered to produce the necessary precursors, like tryptophan and DMAPP, and then express the specific Clausena enzymes to synthesize this compound. This approach allows for production in controlled fermenters, overcoming the limitations of plant cultivation. mdpi.comuniv-tours.fr

Blocking Competing Pathways : Metabolic flux can be redirected towards this compound synthesis by down-regulating or knocking out genes involved in competing metabolic pathways that also use the same precursors. nih.gov

The combination of genomic data and advanced synthetic biology tools provides a powerful platform for the future biotechnological production of this compound and other medicinally important carbazole alkaloids. nih.govfrontiersin.org

Synthetic Strategies and Methodologies for Clausamine C and Analogs

Total Synthesis Approaches to Clausamine C

The total synthesis of this compound has been accomplished through various routes, often featuring key strategic reactions to construct the core carbazole (B46965) framework and install the necessary functional groups.

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of this compound typically involves disconnecting the pyran ring and the carbazole core. A common strategy envisions the tetracyclic structure of this compound arising from a precursor like a prenylated carbazole. rsc.org This intermediate can be further broken down into simpler, more readily available starting materials.

One approach begins with the disconnection of the pyran ring of this compound, leading to a key intermediate, a prenylated hydroxycarbazole carboxylic acid. rsc.orgiitkgp.ac.in This intermediate is envisioned to be assembled through the annulation of a furoindolone with a suitable dienophile, followed by a Claisen rearrangement to introduce the prenyl group and subsequent selective decarboxylation. rsc.org This strategy allows for a modular and convergent synthesis.

Another retrosynthetic approach for this compound and its congeners, such as clausevatine D, involves a key Diels-Alder reaction. nih.gov This strategy disconnects the carbazole core into an imine quinone and a cyclic diene. nih.gov This cycloaddition reaction is pivotal for constructing the carbazole nucleus in a regioselective manner. nih.gov

A further disconnection strategy focuses on building the carbazole core from substituted anilines and cyclohexanedione derivatives. This involves the formation of N-arylcyclohexane enaminones, which then undergo palladium-catalyzed aromatization and cyclization to form the carbazole skeleton. mdpi.com

Synthetic Approach Key Disconnections Precursors
Anionic Annulation/Claisen RearrangementPyran ring, Prenyl groupFuroindolone, Dimethyl maleate, Prenyl bromide
Diels-Alder CycloadditionCarbazole coreImine quinone, Cyclic diene
Palladium-Catalyzed CyclizationCarbazole coreSubstituted anilines, Cyclohexane-1,3-dione

Key Synthetic Transformations (e.g., Diels-Alder, Claisen Rearrangement, Oxidative Cyclization)

Several key transformations have been instrumental in the successful total synthesis of this compound.

Diels-Alder Reaction: The Diels-Alder reaction has been employed as a crucial step in the synthesis of clausamines A-C. nih.gov This [4+2] cycloaddition between an imine quinone and a cyclic diene allows for the efficient and regioselective construction of the carbazole core. nih.govresearchgate.net The concerted nature of this pericyclic reaction provides good stereochemical control. wikipedia.org

Claisen Rearrangement: A para-Claisen rearrangement has been utilized to introduce the C-prenyl group onto the carbazole scaffold. rsc.orgrsc.org In one synthesis, an O-prenylated carbazole derivative undergoes a thermal Claisen rearrangement to furnish the C-prenylated product. rsc.org This sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.

Oxidative Cyclization: An unusual and serendipitous oxidative cyclization has been reported in the synthesis of this compound. rsc.orgrsc.org Treatment of a prenylated carbazole carboxylic acid with m-chloroperoxybenzoic acid (m-CPBA) led to the formation of the dihydroisocoumarin unit of clausevatine D, a closely related natural product. rsc.orgrsc.org This unexpected reaction provided a novel route to the tetracyclic core. rsc.orgiitkgp.ac.in This transformation highlights the potential for discovering new reactions during the course of a total synthesis.

Regioselective and Stereoselective Methodologies

Control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.

Regioselectivity: The regioselective construction of the carbazole skeleton has been a central theme. thieme-connect.com Anionic annulation of furoindolones has been shown to be a regioselective method for forming 1-hydroxycarbazoles. rsc.org Similarly, the Diels-Alder approach provides a high degree of regiocontrol in the formation of the carbazole nucleus. nih.gov More recently, a new method for carbazole synthesis from 3-triflato-2-pyrones and alkynyl anilines has been developed, which exhibits complete control over substituent regiochemistry. nsf.gov Nickel-catalyzed ortho-C-H glycosylation has also been described as a highly regioselective and stereoselective method. rsc.org

Stereoselectivity: While this compound itself is achiral, the synthesis of related chiral analogs necessitates stereoselective methods. For instance, the Diels-Alder reaction can be rendered stereoselective by using chiral auxiliaries or catalysts. wikipedia.org The development of stereoselective methods is crucial for accessing the full range of biologically active clausamine analogs. masterorganicchemistry.com

Development of Novel Synthetic Routes to the Carbazole Core

The importance of the carbazole framework in medicinal chemistry has spurred the development of new synthetic methods for its construction.

One novel approach involves the palladium-catalyzed synthesis of the carbazole framework from N-arylcyclohexane enaminones. mdpi.com These enaminones, generated from the condensation of cyclohexane-1,3-dione and various anilines, undergo a Pd(0)-catalyzed thermal aromatization to diarylamines, which are then cyclized in the presence of a Pd(II) catalyst to afford the carbazole core. mdpi.com

Another innovative strategy utilizes an iron-mediated arylamine cyclization as the key step to access 2,7-dioxygenated tricyclic carbazole alkaloids. nih.gov A regioselective synthesis of carbazoles has also been achieved through the reaction of 3-triflato-2-pyrones with alkynyl anilines, allowing for the construction of highly substituted and sterically congested carbazoles. nsf.gov

Partial Synthesis and Semi-Synthetic Modifications of this compound Scaffolds

Partial synthesis and semi-synthetic modifications of natural products are valuable tools for generating analogs and probing structure-activity relationships. nih.gov While specific examples focusing solely on the this compound scaffold are not extensively detailed in the provided results, the principles of semi-synthesis are broadly applicable. Starting from a common intermediate or a related natural product, various functional groups on the this compound scaffold could be modified. For instance, the hydroxyl and methoxy (B1213986) groups on the aromatic ring, as well as the lactone functionality, could be targeted for chemical transformation to create a library of derivatives. researchgate.net

Analog Design and Diversity-Oriented Synthesis for Structure-Activity Relationship Studies

The design and synthesis of analogs are crucial for understanding the structure-activity relationships (SAR) of biologically active molecules like this compound. georgiasouthern.edunih.gov Diversity-oriented synthesis (DOS) is a powerful strategy to create a wide range of structurally diverse molecules for biological screening. cam.ac.ukscispace.comfrontiersin.org

By systematically modifying different parts of the this compound molecule, such as the substitution pattern on the carbazole nucleus and the nature of the pyran ring, it is possible to identify the key structural features responsible for its biological activity. nih.govresearchgate.net For example, a library of this compound analogs could be generated by employing a divergent synthetic strategy from a common intermediate. This could involve varying the substituents on the aromatic rings or modifying the prenyl side chain. mdpi.com The resulting library of compounds would then be screened to establish a comprehensive SAR profile, which can guide the design of more potent and selective analogs.

Rational Design of this compound Derivatives

The rational design of derivatives of complex natural products like this compound is a strategic endeavor aimed at enhancing desired properties through targeted molecular modifications. This process often leverages computational tools and a deep understanding of structure-activity relationships (SAR) to guide synthetic efforts. nih.gov While specific research on the rational design of this compound derivatives is nascent, established principles from analogous drug discovery programs can be applied to its unique carbazole framework. nih.govmdpi.com

The core strategy involves in silico studies, such as molecular docking and pharmacokinetic property prediction, to identify promising modification sites on the this compound scaffold. nih.gov Key areas for derivatization would likely include the carbazole nitrogen, the lactone ring, and the C2-substituent. For instance, computational analysis could predict how substitutions at the C2 position might enhance binding affinity to a specific biological target. nih.gov

The synthesis of such rationally designed analogs often requires the development of versatile synthetic pathways. For other complex alkaloids, this has involved strategies like using protecting groups to selectively functionalize certain positions or employing metal-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov A similar approach for this compound could involve protecting the carbazole nitrogen to allow for selective modification of other parts of the molecule. nih.gov

The table below outlines potential sites for modification on the this compound structure and the rationale for derivatization, based on general principles of medicinal chemistry.

Modification Site Potential Functional Groups Rationale for Design Reference
Carbazole Nitrogen (N-9)Alkyl, Acyl, Aryl groupsTo modulate lipophilicity and explore interactions with target binding pockets. nih.gov
Lactone RingRing-opened derivatives (hydroxy acids)To investigate the importance of the lactone moiety for biological activity. mdpi.com
C2-SubstituentAlkoxy, Amino, Halogen groupsTo enhance molecular interactions with a target protein through new hydrogen bonds or hydrophobic interactions. nih.gov
Carbazole CoreSubstituted phenyl ringsTo alter electronic properties and explore SAR at the core scaffold. researchgate.net

These targeted modifications, guided by computational screening, aim to systematically explore the chemical space around the parent molecule, getting rid of potentially less effective molecules before engaging in labor-intensive synthesis. nih.gov

Synthesis of Spatially Diverse Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for preparing collections of compounds that are rich in structural and stereochemical diversity, thereby exploring broad regions of biologically relevant chemical space. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of structurally distinct molecules from a common starting material through branching reaction pathways. nih.gov This approach is particularly valuable when the precise structural features required for a biological effect are unknown. cam.ac.uk

Applying DOS principles to the this compound scaffold could yield libraries of novel carbazole alkaloids. The synthesis could begin with a common carbazole precursor, which is then subjected to a variety of cyclization and functionalization reactions to generate diverse molecular skeletons. cam.ac.uk This "build/couple/pair" strategy allows for the rapid assembly of complexity.

Key features of a DOS approach for this compound analogs would include:

Skeletal Diversity : Modifying the core structure beyond the pyrano[3,4-c]carbazole system found in this compound. This could involve alternative annulation strategies to create different fused-ring systems. nih.gov

Appendage Diversity : Introducing a wide range of substituents at various positions of the carbazole core. cam.ac.uk

Stereochemical Diversity : Controlling and varying the stereochemistry at chiral centers, such as the one bearing the C2-substituent. nih.gov

The synthesis of such libraries must rely on robust and high-yielding reactions that are amenable to combinatorial formats. nih.gov The goal is to create a collection of compounds that covers a wider area of three-dimensional chemical space than traditional libraries, increasing the probability of discovering novel biological probes or therapeutic leads. nih.gov

Diversity Strategy Synthetic Approach Desired Outcome Reference
Skeletal DiversityBranching pathways from a common intermediate using different cyclization reactions (e.g., Povarov, Diels-Alder).Generation of novel heterocyclic systems fused to the carbazole core. nih.govresearchgate.net
Appendage DiversitySplit-and-pool synthesis with a variety of building blocks (aldehydes, amines, etc.).A large library of analogs with varied functional groups at multiple positions. nih.govresearchgate.net
Stereochemical DiversityUse of different chiral catalysts or auxiliaries in key steps.A collection of diastereomers and enantiomers to probe stereospecific biological interactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry is essential for developing sustainable processes that minimize environmental impact. solubilityofthings.com These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com The synthesis of a complex molecule like this compound offers multiple opportunities to apply these principles for a more efficient and environmentally benign route. firp-ula.org

The twelve principles of green chemistry guide chemists toward more sustainable practices. acs.org Several of these are particularly relevant to the synthesis of this compound and its analogs.

Key Green Chemistry Principles in this compound Synthesis:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all reactant materials into the final product. acs.org Synthetic methods like the Diels-Alder reaction, which has been used to construct the carbazole core in related syntheses, are inherently atom-economical. acs.org In contrast, reactions that use stoichiometric reagents, such as some oxidation or reduction steps, may have lower atom economy. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can be recycled, minimizing waste. acs.org The synthesis of the carbazole skeleton and its precursors has successfully employed various catalytic systems, including palladium, copper, and rhodium catalysts, which facilitate key bond-forming reactions efficiently. researchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. scispace.com Designing a synthetic sequence for this compound that minimizes or eliminates the need for protecting groups on the carbazole nitrogen or hydroxyl functions would represent a significant green advancement. acs.org

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. solubilityofthings.com Exploring the use of energy-efficient techniques such as microwave irradiation could potentially shorten reaction times and reduce energy consumption in the synthesis of this compound. scispace.comfirp-ula.org

Use of Safer Solvents and Auxiliaries : The choice of solvents has a major impact on the environmental footprint of a synthesis. In a reported synthesis of this compound, solvents like acetone (B3395972) and ethyl acetate (B1210297) were used. rsc.org A green chemistry approach would involve evaluating and potentially replacing these with more benign alternatives.

The table below summarizes the application of these principles to the synthesis of this compound.

Green Chemistry Principle Application in this compound Synthesis Benefit Reference
1. PreventionDesign syntheses to minimize byproduct formation.Reduces the need for waste treatment and disposal. solubilityofthings.com
2. Atom EconomyEmploy cycloaddition reactions (e.g., Diels-Alder) for core construction.Maximizes the efficiency of material use. acs.orgacs.org
8. Reduce DerivativesDevelop synthetic routes that avoid protecting groups.Simplifies the process, saves reagents, and reduces waste. scispace.com
9. CatalysisUse transition metal catalysts (e.g., Pd, Cu, Rh) for key cyclization and coupling steps.Increases reaction efficiency and reduces stoichiometric waste. researchgate.netacs.org
5. Safer SolventsReplace traditional organic solvents with greener alternatives where possible.Reduces environmental impact and worker exposure to hazardous materials. rsc.org
6. Energy EfficiencyConduct reactions at ambient temperature or use microwave-assisted synthesis.Lowers energy consumption and costs. solubilityofthings.comfirp-ula.org

By consciously applying these principles, the synthesis of this compound can be transformed into a process that is not only chemically elegant but also economically and environmentally sustainable.

Preclinical Biological Activity Profiling and Mechanistic Studies of Clausamine C

Preclinical Efficacy Studies in Animal Models (non-human)

Preclinical studies in animal models are essential for evaluating the potential therapeutic efficacy and mechanisms of a compound in vivo.

While crude extracts from Clausena anisata, the plant source of clausamine C, have demonstrated anti-inflammatory effects in animal models, there is no published research specifically evaluating the in vivo anti-inflammatory activity of the isolated this compound compound. researchgate.net Therefore, its potential efficacy and mechanisms in non-human preclinical models of inflammation remain uncharacterized.

Antimicrobial Properties against Bacterial Strains (e.g., MRSA)

The plant from which this compound is derived, Clausena anisata, has demonstrated a range of antimicrobial activities. researchgate.net Crude extracts of the plant are reported to have both antimicrobial and antifungal properties. researchgate.netresearchgate.net Specifically, extracts from the roots of Clausena anisata have shown activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.netsemanticscholar.org

Studies on individual compounds isolated from Clausena anisata have identified specific molecules responsible for these effects. For instance, a derivative of heptaphylline (B100896) and the coumarin (B35378) imperatorin (B1671801) showed antibacterial activity against S. aureus with a 14 mm zone of inhibition at a 20 µg/mL concentration, which was comparable to the ciprofloxacin (B1669076) control (15 mm). researchgate.net Another compound, chalepin, was even more effective against B. subtilis than the control. researchgate.net While these findings highlight the antimicrobial potential of carbazole (B46965) alkaloids and coumarins within C. anisata, specific data detailing the minimum inhibitory concentration (MIC) or direct antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) or other bacterial strains were not available in the reviewed literature.

Table 1: Antibacterial Activity of Compounds from Clausena anisata
CompoundBacterial StrainActivity (Zone of Inhibition)ConcentrationReference
Heptaphylline derivativeStaphylococcus aureus14 mm20 µg/mL researchgate.net
ImperatorinStaphylococcus aureus14 mm20 µg/mL researchgate.net
ChalepinBacillus subtilis16 mm20 µg/mL researchgate.net
Ciprofloxacin (Control)Staphylococcus aureus15 mm20 µg/mL researchgate.net

Antiviral Properties

Carbazole alkaloids isolated from Clausena anisata, the natural source of this compound, have been identified as possessing notable antiviral activities. researchgate.net Research has shown that these compounds can inhibit the activation of the Epstein-Barr virus (EBV). researchgate.netacs.org Specifically, several clausamine compounds, including clausamine D, E, F, and G, were isolated as inhibitors of the EBV early antigen (EBV-EA) activation in Raji cells, which was induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.net This suggests that the clausamine structural backbone is relevant to this antiviral action.

In addition to anti-EBV activity, crude extracts from Clausena anisata have been reported to exhibit activity against the human immunodeficiency virus-1 (HIV-1). researchgate.net While the specific contribution of this compound to this bioactivity has not been detailed, the presence of antiviral properties within the clausamine family of alkaloids is well-documented. researchgate.net

Anti-Protozoal Activities (e.g., antileishmanial, antitrypanosomal)

The traditional use of Clausena anisata for treating parasitic infections has prompted scientific investigation into its anti-protozoal capabilities. researchgate.netsemanticscholar.org Research has confirmed that extracts and isolated compounds from the plant possess antiplasmodial activity, which is relevant for malaria. researchgate.net For example, two compounds also found in C. anisata, heptaphylline and imperatorin, demonstrated potent trophozoitocidal, schizonticidal, and gametocytocidal activities against Plasmodium, with IC50 values ranging from 1.57 to 26.92 µM. researchgate.net Despite the documented anti-protozoal effects of the plant source and related compounds, specific studies detailing the antileishmanial or antitrypanosomal activity of this compound itself, including IC50 values, were not identified in the reviewed scientific literature.

Table 2: Antiplasmodial Activity of Compounds from Clausena anisata
CompoundActivity TypeIC50 Range (µM)Reference
HeptaphyllineTrophozoitocidal, Schizonticidal, Gametocytocidal1.57 - 26.92 researchgate.net
ImperatorinTrophozoitocidal, Schizonticidal, Gametocytocidal1.57 - 26.92 researchgate.net
Artesunate (Control)Trophozoitocidal, Schizonticidal, Gametocytocidal0.00024 - 0.0070 researchgate.net

Enzyme Inhibition and Receptor Binding Studies (e.g., Protein Kinase C)

The antiviral activity of clausamines appears to be mechanistically linked to the inhibition of specific cellular signaling pathways. Several carbazole alkaloids from Clausena species have been found to potently inhibit the Epstein-Barr virus early antigen (EBV-EA) activation that is induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. researchgate.netacs.org TPA is a well-known potent activator of Protein Kinase C (PKC), a key family of enzymes in signal transduction.

The ability of clausamines D, E, F, and G to inhibit TPA-induced viral activation strongly suggests that their mechanism of action involves the modulation of the Protein Kinase C pathway. researchgate.net By interfering with this pathway, these carbazole alkaloids, and potentially this compound, can prevent the downstream cellular events that lead to EBV activation. This points to Protein Kinase C or related signaling components as a likely target for this class of compounds.

Immunomodulatory Effects (e.g., MDSC activity modulation)

Information regarding the direct immunomodulatory effects of this compound, specifically concerning the modulation of myeloid-derived suppressor cell (MDSC) activity, is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of Clausamine C and Its Derivatives

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. While specific pharmacophore models for clausamine C have not been explicitly published, a hypothetical model can be derived from its known chemical structure and the general principles of pharmacophore modeling.

The structure of this compound is characterized by a 1,7-Dihydro-6-methoxy-2-(1-hydroxy-1-methylethyl)pyrano[3,4-c]carbazole-(2H)-4-one skeleton. rsc.org The key pharmacophoric features can be identified as:

Aromatic/Hydrophobic Core: The tricyclic carbazole (B46965) ring system provides a large, flat, and hydrophobic surface, which is crucial for van der Waals and pi-pi stacking interactions with biological targets. ontosight.ai

Hydrogen Bond Donor: The secondary amine (N-H) in the carbazole ring acts as a critical hydrogen bond donor.

Hydrogen Bond Acceptors: The molecule contains several hydrogen bond acceptor sites. These include the oxygen atom in the pyran ring, the carbonyl oxygen (C=O) of the lactone, the methoxy (B1213986) group oxygen, and the hydroxyl group oxygen.

3D Spatial Arrangement: The rigid fusion of the carbazole and pyrano-lactone rings fixes these features in a specific spatial orientation, which is fundamental for recognition and binding to a specific protein active site.

These elements collectively form the pharmacophore necessary for the biological interactions of this compound.

Impact of Structural Modifications on Biological Efficacy and Selectivity

No studies detailing the synthesis and biological evaluation of specific derivatives of this compound are currently available in the scientific literature. However, SAR insights can be inferred by comparing the structure of this compound with its naturally co-occurring and structurally related analogues, clausamine A and clausamine B, which have been evaluated for antibacterial activity. mdpi.com

Clausamines A, B, and C all share a distinctive 1-oxygenated carbazole framework fused with a six-membered lactone ring at the 3,4-position. acs.org This lactonic carbazole motif was a novel discovery at the time of their isolation. acs.org The primary structural differences lie in the substitutions on the carbazole and pyran-lactone rings.

CompoundStructureBiological Activity (MIC vs. MRSA SK1)
Clausamine A 6-hydroxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one nih.gov8 µg/mL mdpi.com
Clausamine B Isomer of Clausamine A0.25 µg/mL mdpi.com
This compound 1,7-Dihydro-6-methoxy-2-(1-hydroxy-1-methylethyl)pyrano[3,4-c]carbazole-(2H)-4-one rsc.orgNot Reported

Data sourced from PubChem and scientific literature. rsc.orgmdpi.comnih.govnih.gov

Key Inferences:

Lactone Ring System: The presence of the pyrano[3,4-c]carbazol-4-one system in clausamines A and B is associated with potent antibacterial activity. mdpi.com Clausamine B, in particular, shows exceptionally high potency against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than the antibiotic vancomycin. mdpi.com

Substitution at C-6: Clausamine A possesses a hydroxyl (-OH) group at the C-6 position, whereas this compound has a methoxy (-OCH3) group at the same position. rsc.orgnih.gov The conversion of a hydroxyl group to a methoxy group can have significant effects, including altering hydrogen bonding capability and increasing lipophilicity, which in turn affects cell permeability and target binding.

Substitution on the Pyran Ring: Clausamine A features an unsaturated isopropenyl group, while this compound has a saturated and hydroxylated isopropyl group (1-hydroxy-1-methylethyl). rsc.orgnih.gov This modification removes a double bond and introduces an additional hydroxyl group, which can drastically alter the molecule's conformation and its ability to form hydrogen bonds, potentially impacting its biological efficacy.

The potent activity of clausamines A and B suggests the lactonic carbazole core is crucial for efficacy. mdpi.com The structural differences in this compound—namely the methylation of the C-6 hydroxyl and the saturation and hydroxylation of the side chain—would be expected to significantly modulate this activity, though specific data is needed for confirmation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. These models are powerful tools in drug design for predicting the activity of new, unsynthesized compounds.

To date, no specific QSAR studies focusing on this compound and its derivatives have been published. The development of a robust QSAR model requires a dataset of structurally related compounds with a wide range of measured biological activities. Since synthetic analogues of this compound with corresponding biological data have not been reported, the necessary dataset for creating such a predictive model does not yet exist. Future research involving the synthesis and biological testing of a library of this compound derivatives would be required to enable the development of a predictive QSAR model.

Ligand-Protein Interaction Analysis for Active Site Prediction

Ligand-protein interaction analysis, often performed using computational molecular docking, predicts how a small molecule like this compound might bind to a protein target. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site.

Specific molecular docking or other ligand-protein interaction studies for this compound have not been reported in the literature. However, studies on related carbazole alkaloids provide insights into potential protein targets. For instance, certain synthetic pyrano[3,2-c]carbazole derivatives, which share a core structure with this compound, have been predicted through molecular docking to bind to the colchicine (B1669291) binding site of tubulin, suggesting a potential for anticancer activity by disrupting microtubule formation. researchgate.net

Based on its structure, this compound could potentially form several key interactions within a hypothetical protein binding pocket:

Hydrogen Bonds: The N-H group of the carbazole ring and the hydroxyl group on the side chain can act as hydrogen bond donors. The carbonyl, ether, methoxy, and hydroxyl oxygens can all act as hydrogen bond acceptors.

Pi-Stacking/Hydrophobic Interactions: The extensive aromatic carbazole core is well-suited for pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the target's active site.

Without experimental data, the precise protein target and binding mode of this compound remain speculative. Future research involving the screening of this compound against various protein targets followed by molecular docking and biophysical assays would be necessary to elucidate its specific mechanism of action.

Pharmacological Investigations and Target Identification for Clausamine C

Molecular Target Identification and Validation Approaches

The identification of molecular targets is a critical step in understanding the pharmacological effects of a compound. Various experimental and computational approaches are typically employed for this purpose.

Proteomics-Based Target Deconvolution

Proteomics-based methods are powerful tools for identifying the molecular targets of small molecules. These approaches can involve affinity chromatography coupled with mass spectrometry to pull down interacting proteins from cell lysates.

Despite the utility of these methods, specific studies employing proteomics-based target deconvolution to identify the molecular targets of clausamine C have not been reported in the available scientific literature.

Biochemical Affinity-Based Methods

Biochemical affinity-based methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are used to validate direct binding interactions between a compound and its putative target protein.

Currently, there are no published studies that utilize biochemical affinity-based methods to identify or validate the molecular targets of this compound.

Genetic Interaction Methods

Genetic interaction methods, including yeast two-hybrid screens or CRISPR-Cas9 based genetic screening, can help to identify genes and pathways that are affected by a compound, thereby inferring its molecular targets.

There is no information available in the scientific literature regarding the use of genetic interaction methods to investigate the molecular targets of this compound.

Computational Inference Methods

Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding targets for a compound based on its chemical structure and the structures of known protein targets.

While computational studies have been applied to other compounds isolated from Clausena species, specific molecular docking or other computational inference studies focused on identifying the targets of this compound are not described in the current literature.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves detailing the downstream signaling pathways and cellular processes that are modulated by a compound upon binding to its target. While some carbazole (B46965) alkaloids are known to act as protein kinase inhibitors or DNA binding agents, the specific molecular mechanism of action for this compound has not been elucidated. Research on other alkaloids from Clausena species suggests potential anti-tumor mechanisms involving the modulation of signaling pathways that control cell proliferation and apoptosis, but these have not been specifically demonstrated for this compound. nih.gov

Characterization of On-Target and Off-Target Effects (mechanistic perspective)

A comprehensive pharmacological profile of a compound includes the characterization of both its intended (on-target) and unintended (off-target) effects from a mechanistic standpoint. This helps in understanding the therapeutic window and potential side effects.

As the specific molecular target(s) of this compound have not yet been identified, a mechanistic characterization of its on-target and off-target effects is not possible at this time and has not been reported in the scientific literature.

Pathway Analysis and Network Pharmacology

Pathway analysis and network pharmacology are instrumental in elucidating the mechanisms of action of bioactive compounds. To date, specific pathway analysis and network pharmacology studies focusing exclusively on this compound are not available in the published scientific literature. However, research on extracts from the Clausena genus, from which this compound is derived, and on related carbazole alkaloids, provides valuable insights into the potential biological pathways and molecular targets that this compound may modulate.

A network pharmacology study on the fruit by-products of Clausena lansium has identified several key targets and pathways associated with its anti-tumor effects. While this analysis does not single out this compound, it offers a framework for understanding how compounds from this genus may exert their therapeutic effects. The study identified potential protein targets that are crucial in cancer progression and inflammation.

Carbazole alkaloids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. nih.govnih.govnih.gov These activities suggest the involvement of multiple signaling pathways. For instance, the anticancer properties of many carbazole alkaloids are linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov This implies that this compound could potentially interact with key regulators of the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), Bcl-2 family proteins, and caspases.

The neuroprotective effects observed for some carbazole alkaloids from Clausena lansium suggest a possible interaction with pathways that protect neuronal cells from damage. nih.govnih.gov The anti-inflammatory activities of compounds isolated from Clausena lansium, including a compound designated as claulamine C, point towards the modulation of inflammatory pathways, which may involve the inhibition of pro-inflammatory mediators. nih.gov

Based on the activities of related compounds, it can be hypothesized that this compound may also target pathways associated with cell proliferation, inflammation, and neuroprotection. Future network pharmacology and pathway analysis studies on pure this compound are necessary to confirm these potential mechanisms and to identify its specific molecular targets.

Cheminformatic and Computational Chemistry Applications in Clausamine C Research

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as clausamine C) to a second molecule (a receptor or target protein). mmsl.czwikipedia.org This technique is fundamental in structure-based drug design, where the three-dimensional structure of a biological target is known. mdpi.com The process involves sampling various conformations of the ligand within the binding site of the protein and using a scoring function to estimate the strength of the interaction. nih.gov Early theories like the "key-lock" model considered both ligand and receptor as rigid, while more advanced "induced-fit" models account for the flexibility of the receptor upon ligand binding. mmsl.cz

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Target This table presents hypothetical data to illustrate the output of a typical molecular docking study.

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Hydrogen Bonds
This compound Protein Kinase X -9.8 TYR-85, LYS-33, ASP-145 3
Analog C-1 Protein Kinase X -10.5 TYR-85, LYS-33, GLU-91 4

Virtual Screening and Ligand-Based Drug Design for this compound Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. mmsl.czmdpi.com

When the 3D structure of the biological target for this compound is known, SBVS methods like molecular docking can be used to screen vast compound databases. wikipedia.orgmdpi.com However, when the target structure is unknown, LBVS methods become essential. nih.gov Ligand-based approaches are founded on the molecular similarity principle, which posits that molecules with similar structures are likely to have similar biological activities. mdpi.comnih.gov

Using the this compound scaffold as a starting point, several LBVS strategies can be employed. nih.gov

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. mmsl.cz A model could be developed based on the structure of this compound and used to rapidly screen libraries for compounds that match these features. wikipedia.org

Shape-Based Screening : This method searches for molecules that have a similar 3D shape to a known active compound like this compound, as shape is a critical determinant for fitting into a protein's binding site. wikipedia.org

Chemical Similarity : Using 2D fingerprints that encode structural features, one can search for compounds that are structurally similar to this compound. mmsl.cz

These ligand-based methods allow researchers to leverage the structural information of this compound to identify novel and diverse compounds with potentially similar biological activities, even without knowledge of the specific protein target. nih.gov

In Silico ADMET Prediction for Prioritization of Analogs (excluding experimental data)

A significant cause of failure in drug development is poor pharmacokinetic properties. mdpi.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) has become an essential tool in early-stage drug discovery to filter out compounds with unfavorable profiles before committing to costly and time-consuming synthesis and testing. mdpi.comresearchgate.net

Computational ADMET models use the chemical structure of a molecule to predict its physicochemical and pharmacokinetic properties. nih.gov These models are built using data from existing experimental results and employ various algorithms to establish relationships between molecular descriptors and ADMET endpoints. mdpi.comcadaster.eu For a library of virtual analogs based on the this compound scaffold, a range of properties could be predicted:

Absorption : Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution : Estimation of parameters such as plasma protein binding and blood-brain barrier penetration.

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes. drugpatentwatch.com

Excretion : Prediction of renal clearance or interaction with transporters.

Toxicity : Early-stage warnings for potential cardiotoxicity (e.g., hERG inhibition) or mutagenicity.

By subjecting a virtual library of this compound analogs to a panel of in silico ADMET predictions, researchers can prioritize a smaller, more promising set of compounds for synthesis. nih.gov This process helps focus resources on analogs that have a higher probability of possessing drug-like properties. researchgate.net

Table 2: Illustrative In Silico ADMET Profile for a Hypothetical this compound Analog This table presents a sample predictive report for a single compound, excluding any experimental data.

ADMET Property Predicted Value/Class Confidence Level
Human Intestinal Absorption High High
Blood-Brain Barrier Permeability Low Medium
CYP2D6 Inhibitor Non-inhibitor High
hERG Inhibition Low Risk Medium

Machine Learning and Artificial Intelligence in this compound Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the creation of sophisticated predictive models. researchgate.netresearchgate.net In the context of medicinal chemistry, ML is frequently used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn complex, non-linear relationships between a compound's structural features (descriptors) and its biological activity. researchgate.netnih.gov

For this compound research, if a series of analogs were synthesized and tested for a specific biological activity, this dataset could be used to train an ML model. nih.gov

Data Collection : A dataset containing the chemical structures of this compound analogs and their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Featurization : Molecular descriptors or fingerprints would be calculated for each analog, converting the chemical structures into a numerical format that an ML algorithm can process. nih.gov

Model Training : Various ML algorithms, such as Random Forest, Support Vector Machines, or Artificial Neural Networks (ANNs), could be trained on the dataset. mdpi.comresearchgate.net The goal is for the model to learn the patterns that correlate structural features with activity. researchgate.net

Prediction : Once validated, the trained model could be used to predict the biological activity of new, unsynthesized this compound analogs. smartsociety.org

Computational Approaches for Reaction Mechanism Elucidation in Synthesis

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and ensuring the desired stereochemistry. beilstein-journals.org Computational chemistry provides powerful tools for elucidating reaction mechanisms at the atomic level. smu.edursc.org

Quantum mechanical (QM) calculations can be used to map the potential energy surface of a reaction. smu.edu This involves calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edursc.org By identifying the lowest energy pathway, chemists can gain a deep understanding of how a reaction proceeds.

In the context of the synthesis of a complex natural product like this compound, computational approaches could be used to:

Investigate the feasibility of a proposed synthetic step by calculating the activation energy barrier.

Explain the observed regioselectivity or stereoselectivity of a reaction.

Explore alternative reaction pathways that might be more efficient. cecam.org

Identify key intermediates that might be observable experimentally.

More recently, large language models (LLMs) have shown promise in guiding the search for plausible reaction mechanisms by evaluating the chemical feasibility of elementary steps. arxiv.org By combining QM calculations with expert chemical knowledge, computational methods can provide invaluable insights into the intricate steps of the this compound synthesis, aiding in the development of more efficient and robust synthetic routes.

Potential Translational Applications and Future Research Directions

Exploration of Clausamine C as a Chemical Probe for Biological Processes

The distinct structure of this compound makes it a candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study the function of proteins and other biomolecules. The utility of natural product derivatives in this capacity is growing, as their chemical diversity and specific binding capabilities make them ideal for molecular exploration. informaticsjournals.co.in

To be an effective chemical probe, a molecule's biological targets must be identified. For this compound, this involves predicting and confirming its interactions with various cellular components, such as enzymes, G-protein-coupled receptors, and ion channels. clinmedkaz.org Computational methods, like ligand-based similarity searching, can predict potential targets by comparing the structure of this compound to known active compounds. clinmedkaz.org Subsequent in vitro and in vivo studies are necessary to validate these predictions and elucidate the compound's mechanism of action. clinmedkaz.org Understanding how this compound interacts with specific biological targets at a molecular level is crucial for its development as a tool for dissecting cellular pathways and disease mechanisms. mdpi.com

Novel Therapeutic Avenues for Preclinical Development

Carbazole (B46965) alkaloids, the class of compounds to which this compound belongs, are known to exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net These include anti-inflammatory, antimicrobial, antioxidant, and antiproliferative properties. researchgate.netresearchgate.net Extracts from Clausena anisata, the plant from which this compound was first isolated, have shown anti-inflammatory, antimicrobial, and antiproliferative activities in preclinical studies. researchgate.netresearchgate.net These broad bioactivities suggest several potential therapeutic avenues for this compound that warrant preclinical investigation.

Anti-inflammatory Potential: Inflammation is a key factor in many diseases. Compounds that can modulate inflammatory responses are of significant therapeutic interest. mdpi.comnih.gov Preclinical models are used to assess the anti-inflammatory effects of new compounds. nih.govnih.gov Given that extracts of Clausena species have demonstrated anti-inflammatory properties, investigating the specific contribution of this compound to this effect is a logical next step. researchgate.netresearchgate.net Studies could explore its ability to modulate key inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators. mdpi.com

Anticancer Potential: Many carbazole alkaloids have shown cytotoxic activity against various cancer cell lines. researchgate.net Research into related compounds has identified mechanisms such as the inhibition of tubulin polymerization and topoisomerases as potential anticancer strategies. mdpi.com Bioactivity-guided fractionation of plant extracts has led to the isolation of compounds with moderate cytotoxicity against human tumor cell lines. acs.org Preclinical evaluation of this compound would involve screening its activity against a panel of cancer cell lines to determine its potency and selectivity.

Antimicrobial Potential: The rise of antibiotic resistance necessitates the search for new antimicrobial agents. mdpi.comresearchgate.net Natural products are a rich source of such compounds. mdpi.com Other clausamine alkaloids, such as clausamine B, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Therefore, evaluating the antibacterial and antifungal spectrum of this compound is a promising area of research.

Table 1: Potential Preclinical Research Areas for this compound

Therapeutic Area Rationale Preclinical Models/Assays
Anti-inflammatory Extracts from Clausena species show anti-inflammatory activity. researchgate.netresearchgate.net In vitro assays for inflammatory mediators (e.g., TNF-α, IL-6); in vivo models of inflammation. mdpi.comnih.gov
Anticancer Related carbazole alkaloids exhibit cytotoxicity against cancer cells. researchgate.net In vitro cytotoxicity screening against various cancer cell lines; mechanism of action studies (e.g., cell cycle analysis, apoptosis induction). acs.org
Antimicrobial Other clausamines show potent antibacterial activity. mdpi.com Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi, including resistant strains. mdpi.com

Challenges and Opportunities in the Development of this compound-Inspired Therapeutics

The development of any new therapeutic agent is fraught with challenges, and this compound is no exception. These challenges span from initial discovery and synthesis to ensuring specificity and understanding long-term effects. drugdiscoverynews.com

A primary challenge is the complexity of its chemical synthesis. While total syntheses of this compound have been achieved, these routes can be lengthy and may not be suitable for large-scale production. researchgate.netthieme-connect.comrsc.org Key steps in reported syntheses include Diels-Alder reactions and oxidative cyclizations, which require careful optimization. researchgate.netrsc.org

However, these synthetic challenges also present opportunities. The ability to synthesize this compound and its analogs allows for the exploration of its structure-activity relationships (SAR). researchgate.netnih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. nih.govchemrxiv.org This knowledge can then be used to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, SAR studies on related natural products have led to the development of analogs with enhanced activity. nih.gov The unique tetracyclic carbazole core of this compound provides a scaffold that can be decorated with different functional groups to fine-tune its biological profile. researchgate.netnih.gov

Strategic Integration of Synthetic Biology and Chemical Synthesis for Compound Access

Overcoming the supply problem is critical for the development of natural product-based drugs. Direct extraction from plants is often unsustainable, while total chemical synthesis can be inefficient for complex molecules. nih.govmdpi.com A powerful emerging strategy is the integration of synthetic biology with chemical synthesis. engineering.org.cnresearchgate.net

Synthetic biology aims to engineer biological systems, such as microorganisms, to produce valuable compounds. researchgate.netfrontiersin.org For this compound, this could involve identifying the biosynthetic genes responsible for its production in Clausena plants and transferring them into a microbial host like yeast or E. coli. nih.govmdpi.com This approach, known as heterologous expression, can enable scalable and sustainable production of the natural product or key intermediates. nih.govfrontiersin.org

Table 2: Hybrid Synthetic Strategies

Approach Description Advantages
Total Chemical Synthesis Complete synthesis from simple starting materials. acs.org Full control over the chemical structure, enabling analog synthesis.
Biosynthesis/Heterologous Production Engineering microbes to produce the compound or its precursors. mdpi.com Potentially more sustainable and scalable for complex molecules.
Chemoenzymatic Synthesis Using isolated enzymes to perform specific, difficult chemical transformations. engineering.org.cn Combines the precision of enzymes with the flexibility of chemical synthesis.
Semi-synthesis Using a readily available natural precursor as a starting material for chemical modification. Can significantly shorten the synthetic route to complex molecules.

By combining these approaches, researchers can create efficient and flexible supply chains for this compound and its derivatives. For instance, a microbial host could be engineered to produce a key carbazole intermediate, which could then be diversified into a library of analogs using chemical synthesis. engineering.org.cn

Future Perspectives in Natural Product Research and this compound Derivatives

This compound is part of the broader family of carbazole alkaloids, which continue to be a fertile ground for drug discovery. researchgate.net Future research will likely focus on several key areas.

First, the exploration of derivatives will be crucial. The synthesis of novel analogs of this compound will allow for a deeper understanding of its SAR and the potential to optimize its therapeutic properties. nih.govrsc.org Modifications to the pyrano-carbazole core or the side chains could lead to compounds with enhanced activity and better drug-like properties. researchgate.net

Second, investigating novel mechanisms of action is a priority. While many carbazole alkaloids are known to be cytotoxic, the precise molecular targets for many, including this compound, remain to be fully elucidated. Uncovering novel targets could open up entirely new therapeutic applications. oskar-bordeaux.fr

Finally, the application of new technologies will accelerate research. Advances in synthetic biology, computational chemistry, and high-throughput screening will enable the rapid design, synthesis, and evaluation of this compound-inspired compounds. clinmedkaz.orgresearchgate.net The continued study of natural products like this compound, enriched by modern chemical and biological tools, holds significant promise for the future of medicine.

Q & A

How should researchers formulate focused, measurable research questions for this compound?

  • Methodological Approach : Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound exhibit pH-dependent stability in vitro, and how does this affect its antimicrobial efficacy?"
  • Framework :
  • Population : In vitro microbial models.
  • Intervention : this compound at varying pH levels.
  • Comparison : Standard antimicrobial agents.
  • Outcome : Minimum inhibitory concentration (MIC) and stability metrics .
    • Validation : Test questions for clarity and scope using peer feedback .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Approach : Perform meta-analyses of existing data to identify confounding variables (e.g., solvent polarity in assays, cell line specificity). Use sensitivity analysis to weigh study quality .
  • Steps :
  • Replicate key studies under standardized conditions .
  • Apply multivariate regression to isolate variables affecting bioactivity .
  • Publish negative results to address publication bias .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Approach : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Characterize intermediates via LC-MS and optimize purification steps (e.g., column chromatography gradients) .
  • Example Table :
Variable TestedRange InvestigatedOptimal ValueImpact on Yield
Reaction Temperature25–80°C60°C+35%
Catalyst Concentration0.1–1.0 mol%0.5 mol%-12% Byproducts
Solvent PolarityHexane to DMSOEthyl Acetate+20% Purity
Refer to for experimental rigor.

Q. How can computational models elucidate this compound’s mechanism of action?

  • Methodological Approach : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict target binding. Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) .
  • Key Steps :
  • Curate protein structures from databases like PDB for docking studies.
  • Cross-validate computational results with mutagenesis or competitive binding assays .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Approach : Use nonlinear regression (e.g., Hill equation) to model efficacy curves. Report confidence intervals and p-values for IC50/EC50 values. For multi-parametric studies, apply machine learning (e.g., random forests) to identify predictors of bioactivity .
  • Validation : Ensure compliance with Clinical Chemistry guidelines for statistical reporting .

Q. How should researchers address variability in spectroscopic data during structural characterization?

  • Methodological Approach : Triangulate data using complementary techniques (e.g., IR for functional groups, HRMS for molecular weight). For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) .
  • Documentation : Include raw spectra and processing parameters (e.g., window functions in FTIR) in supplementary materials .

Ethical & Reporting Standards

Q. What ethical guidelines apply to in vivo studies of this compound?

  • Methodological Approach : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain ethics committee approval and disclose conflicts of interest. For human cell lines, verify provenance and consent .

Q. How can researchers ensure their findings on this compound meet publication standards?

  • Methodological Approach : Structure manuscripts using RSC guidelines:
  • Abstract : Highlight knowledge gaps, methods, and significance .
  • Discussion : Contrast results with prior work, address limitations, and propose follow-up studies .
  • Data Availability : Deposit raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.